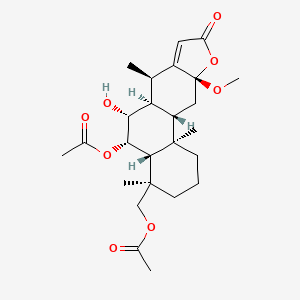

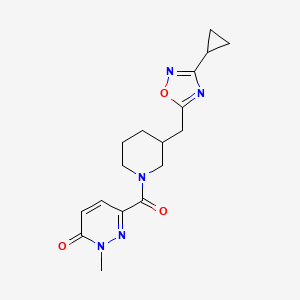

![molecular formula C9H12Cl2N4 B2766279 [3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride CAS No. 2138157-46-5](/img/structure/B2766279.png)

[3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2138157-46-5 . Its molecular weight is 247.13 . The IUPAC name for this compound is (3- (1H-1,2,4-triazol-3-yl)phenyl)methanamine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4.2ClH/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9;;/h1-4,6H,5,10H2,(H,11,12,13);2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Applications De Recherche Scientifique

Antimicrobial Applications

Compounds containing the 1,2,4-triazole moiety, such as EN300-760941, exhibit broad biological activities, including antimicrobial properties . These compounds can be synthesized using various nitrogen sources and have shown effectiveness against a range of microbial pathogens. The triazole ring facilitates the formation of non-covalent bonds with enzymes and receptors, which is crucial for antimicrobial activity.

Anticancer Research

The unique structure of triazole derivatives, including EN300-760941, allows them to induce anticancer activities . They can interact with cancer cell enzymes and receptors, leading to antiproliferative effects. Research has shown that these compounds can be effective against various cancer cell lines, making them valuable in the development of new anticancer therapies.

Antiviral Applications

EN300-760941 and its derivatives have been applied in the development of antiviral drugs . Their ability to form bonds with viral enzymes and receptors can inhibit the replication of viruses, including those causing hepatitis and HIV. This makes them an important component in the fight against viral diseases.

Agrochemical Research

The triazole ring in EN300-760941 is also significant in agrochemistry . It can be used to develop compounds with herbicidal, fungicidal, and insecticidal properties, contributing to the protection of crops and improvement of agricultural productivity.

Material Chemistry

In the field of material chemistry , EN300-760941 can contribute to the synthesis of new materials with desirable properties . Triazole derivatives can be used as building blocks for polymers, coatings, and other materials that require stability and specific chemical functionalities.

Drug Discovery and Development

EN300-760941 plays a role in drug discovery and development due to its structural similarity to biologically active motifs . It can be used to create new drug candidates with improved pharmacodynamic and pharmacokinetic profiles, aiding in the treatment of various diseases.

Safety and Hazards

Propriétés

IUPAC Name |

[3-(1H-1,2,4-triazol-5-yl)phenyl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.2ClH/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9;;/h1-4,6H,5,10H2,(H,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETFKEXVPYZFQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=NN2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

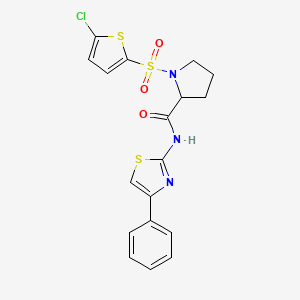

![N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2766197.png)

![N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2766198.png)

![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2766203.png)

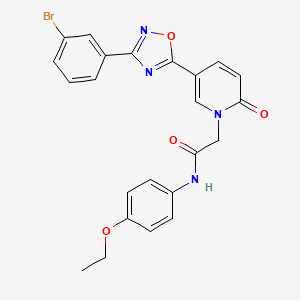

![2-Chloro-N-[2-[(5-cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]acetamide](/img/structure/B2766211.png)

![N,N-Dimethyl-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-sulfonamide](/img/structure/B2766213.png)

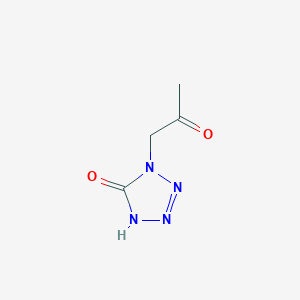

![1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride](/img/structure/B2766217.png)